N,N-dimethyl-3-thiophen-2-ylpropanamide
Description
N,N-Dimethyl-3-thiophen-2-ylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a thiophen-2-yl group at the 3-position and dimethylamino groups at the terminal nitrogen (Fig. 1).
Fig. 1: Proposed structure of this compound.
Properties
IUPAC Name |
N,N-dimethyl-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBYOWLEMGPXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
- Structure: Features a hydroxyl group at the 3-position and a methylamino substituent.
- Molecular Formula: C₁₁H₁₃FNOS (MW: 199.22 g/mol) .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Contains a methylamino group and a hydroxyl group on the propanol backbone.
- Key Differences: The absence of an amide bond and presence of a hydroxyl group alter hydrogen-bonding capacity and solubility .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
Heterocyclic and Aromatic Modifications
N-(2-ETHYLPHENYL)-3-(3-METHYLPHENYL)-2-(2H-TETRAZOL-5-YL)PROPANAMIDE
- Structure: Incorporates a tetrazole ring and ethyl/methylphenyl groups.
- Key Differences: The tetrazole ring (a bioisostere for carboxylic acids) may improve bioavailability, while bulky aryl groups increase steric hindrance .
- Molecular Formula: C₁₉H₂₁N₅O (MW: 335.40 g/mol) .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure: Features a naphthalenyl group and chlorophenethyl substituent.
- Key Differences: The extended aromatic system (naphthalene) enhances UV absorption and may affect binding to aromatic receptors .
2-(3-Methylphenoxy)-N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Data Table: Structural and Physicochemical Comparison
Research Implications and Trends
- Thiophene vs. Phenyl Groups: Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to phenyl derivatives, influencing charge distribution and binding interactions.
- Amide Modifications: Dimethylamino substituents (hypothesized in the target compound) likely enhance lipophilicity over hydroxyl or sulfonyl groups, as seen in .
- Heterocyclic Additions: Tetrazole and thiazole rings () introduce metabolic stability and hydrogen-bonding sites, suggesting avenues for optimizing the target compound’s pharmacokinetics.
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